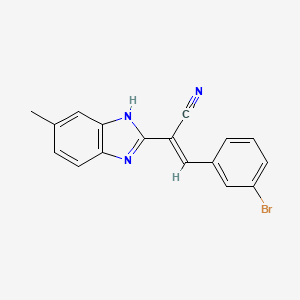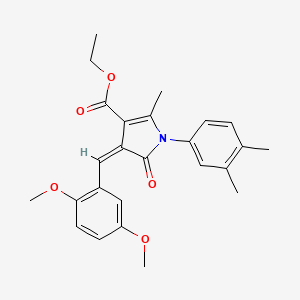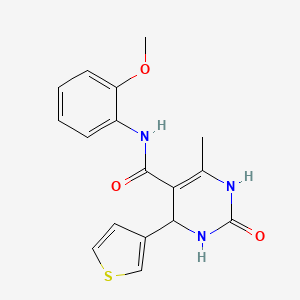![molecular formula C20H17N3O6 B3895977 2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895977.png)
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone
Overview
Description
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in the field of cancer research. PARP inhibitors are a class of drugs that target the DNA repair pathway in cancer cells, leading to their death. BMN-673 has shown promising results in preclinical and clinical trials, making it a potential candidate for cancer therapy.
Mechanism of Action
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone targets the PARP enzyme, which plays a critical role in DNA repair. PARP inhibitors prevent the repair of DNA damage in cancer cells, leading to their death. This compound has been shown to be a potent PARP inhibitor, with a 50-fold greater potency than other PARP inhibitors.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to the inhibition of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved outcomes in patients. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a potent PARP inhibitor, making it an effective tool for studying the role of PARP in DNA repair and cancer biology. This compound has also been shown to be effective in a variety of cancer types, making it a useful tool for studying cancer biology. However, this compound has limitations in terms of its specificity for PARP enzymes, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone. One area of research is the development of combination therapies with other cancer drugs to enhance its efficacy. Another area of research is the development of biomarkers to predict patient response to this compound. Finally, the development of more specific PARP inhibitors may lead to improved efficacy and reduced side effects.
Scientific Research Applications
2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. It has shown efficacy in a variety of cancer types, including breast, ovarian, and pancreatic cancer. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved outcomes in patients.
properties
IUPAC Name |
4-hydroxy-2-[(E)-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-28-16-11-13(7-9-15(16)29-12-14-5-3-2-4-6-14)8-10-17-21-19(24)18(23(26)27)20(25)22-17/h2-11H,12H2,1H3,(H2,21,22,24,25)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNFPDWFZDOAP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(3-bromophenyl)-1-{[(3-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3895900.png)
![N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3895929.png)
![2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B3895932.png)
![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895938.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B3895942.png)
![6-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B3895955.png)




![2-[2-(3-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3895996.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-5-nitrobenzonitrile](/img/structure/B3896002.png)
![8-methoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896003.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896009.png)